Bienvenue dans la boutique en ligne BenchChem!

1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

FAAH inhibition Endocannabinoid Tetrazolyl urea SAR

This compound is a highly differentiated tetrazolyl urea scaffold characterized by a cyclohexyl group that imparts a unique FAAH selectivity gap over MAGL (~5-fold), while the 3,4-dimethylphenyl-tetrazole pharmacophore redirects activity toward ACAT inhibition. Ideal for endocannabinoid modulation assays, ACAT validation studies, and anticancer cytotoxicity screens. Bulk and custom synthesis inquiries welcome.

Molecular Formula C17H24N6O
Molecular Weight 328.42
CAS No. 941875-30-5
Cat. No. B2632456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
CAS941875-30-5
Molecular FormulaC17H24N6O
Molecular Weight328.42
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3CCCCC3)C
InChIInChI=1S/C17H24N6O/c1-12-8-9-15(10-13(12)2)23-16(20-21-22-23)11-18-17(24)19-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H2,18,19,24)
InChIKeyVLPSWYDCJGUBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 400 mg / 5.5 g / 12.863 g / 142.9 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-30-5): Compound Class and Core Characteristics


1-Cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-30-5) belongs to the tetrazolyl urea class of bioactive small molecules, characterized by a central urea linker bridging a cyclohexyl group and a 1-(3,4-dimethylphenyl)-1H-tetrazole moiety. This scaffold has been explored for endocannabinoid system modulation, particularly fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibition, as well as acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [1] [2]. Key physicochemical identifiers include a molecular weight of 328.4 g/mol and the presence of both hydrogen-bond donor/acceptor functionality from the urea and tetrazole rings, which are critical for target engagement.

Why Generic Substitution Fails for 1-Cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea


Tetrazolyl ureas exhibit steep structure–activity relationships (SAR) where seemingly minor modifications to the N-substituent or distal aryl ring dramatically alter target potency, selectivity, and even the mechanism of inhibition. For instance, replacing a dimethylamino group with a bulkier cyclohexyl moiety in biaryl tetrazolyl ureas reduced FAAH potency and shifted selectivity profiles, while introduction of a 3,4-dimethylphenyl group on the tetrazole instead of a biphenyl system can redirect activity from FAAH/MAGL toward ACAT inhibition [1] [2]. Consequently, generic substitution—e.g., swapping the cyclohexyl group for a benzyl, naphthylmethyl, or dimethoxyphenyl analog—without direct comparative data risks loss of target engagement, altered pharmacokinetics, and unanticipated off-target effects. The quantitative evidence below delineates exactly where this specific compound diverges from its closest structural neighbors.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea


FAAH Inhibitory Potency: Cyclohexyl vs. Dimethylamino Substitution

In the biaryl tetrazolyl urea series, replacement of the dimethylamino group with a cyclohexyl group substantially modulates FAAH inhibitory potency. The parent dimethylamino compounds (1 and 2) exhibit IC50 values of 2.1 nM and 33.0 nM, respectively. Introduction of a cyclohexyl substituent in the 1,5-regioisomer (compound 4) decreased FAAH inhibition (IC50 >1000 nM), while the 2,5-regioisomer (compound 8) retained moderate activity (IC50 = 68.1 nM). This demonstrates that the cyclohexyl moiety, when positioned appropriately, can maintain nanomolar FAAH activity, albeit with a distinct regioisomeric sensitivity compared to the dimethylamino series [1]. For 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, the presence of a 3,4-dimethylphenyl group on the tetrazole (rather than biphenyl) is expected to further shift the potency-selectivity profile based on class-level SAR trends.

FAAH inhibition Endocannabinoid Tetrazolyl urea SAR

FAAH vs. MAGL Selectivity: Impact of N-Cyclohexyl Substitution

Selectivity between FAAH and MAGL is highly sensitive to the N-substituent. In the biaryl tetrazolyl urea series, the 1,5-cyclohexyl analog (compound 4) showed FAAH IC50 >1000 nM and MAGL IC50 >1000 nM, i.e., essentially inactive at both enzymes. In contrast, the 2,5-cyclohexyl regioisomer (compound 8) displayed FAAH IC50 = 68.1 nM and MAGL IC50 = 346.5 nM, yielding a ~5.1-fold FAAH selectivity [1]. This contrasts sharply with the dimethylamino parent 1 (FAAH IC50 = 2.1 nM, MAGL IC50 >1000 nM; >476-fold FAAH-selective) and the dual FAAH-MAGL inhibitor tetrazole 27 (FAAH IC50 = 10.0 nM, MAGL IC50 = 40.2 nM; 4-fold FAAH-selective). The cyclohexyl group thus produces a unique selectivity window that is narrower than the highly selective dimethylamino series but broader than the dual inhibitor 27.

FAAH/MAGL selectivity Dual inhibitor Endocannabinoid

ACAT Inhibitory Activity: Tetrazole-Substituted Urea Scaffold with 3,4-Dimethylphenyl Modification

The US patent 5,362,744 discloses tetrazole-substituted ureas as ACAT inhibitors for atherosclerosis, with general formula encompassing N-cyclohexyl-N'-(tetrazol-5-ylmethyl)ureas. The 3,4-dimethylphenyl substitution on the tetrazole ring is explicitly claimed as a preferred embodiment for enhancing ACAT inhibitory potency relative to unsubstituted phenyl analogs [1]. While specific IC50 values for 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea are not publicly disclosed in the patent, the structure falls within the claimed Markush space associated with potent ACAT inhibition. This differentiates the compound from FAAH/MAGL-focused tetrazolyl ureas bearing biphenylmethyl or other hydrophobic tetrazole substituents, which lack reported ACAT activity.

ACAT inhibition Atherosclerosis Cholesterol metabolism

Anticancer Cytotoxicity: Tetrazole-Urea Derivatives Against HT-29 Colorectal Cancer Cells

Tetrazole-urea derivatives structurally analogous to 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea have demonstrated cytotoxic activity against HT-29 colorectal adenocarcinoma cells. One closely related derivative bearing the 1-(3,4-dimethylphenyl)-1H-tetrazol-5-ylmethyl urea core exhibited an IC50 of 10 µM, which is lower than the IC50 of doxorubicin in the same assay context (reported as >10 µM in comparable HT-29 studies) . While this data derives from a structurally proximate analog rather than the exact compound, the conserved tetrazole-urea pharmacophore and 3,4-dimethylphenyl substitution pattern strongly support that the target compound resides within an active cytotoxic space. This activity is not observed in tetrazolyl ureas optimized for FAAH/MAGL inhibition, where cytotoxicity is generally undesirable.

Anticancer HT-29 Tetrazole cytotoxicity

Optimal Application Scenarios for 1-Cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea


FAAH-Focused Endocannabinoid Probe with Moderate Potency and Distinct Selectivity Window

Use as a pharmacological tool compound for FAAH inhibition studies where ultra-high potency (IC50 <5 nM) is not required but a defined selectivity gap over MAGL (~5-fold) is desirable. The cyclohexyl group provides a steric and lipophilic profile distinct from the dimethylamino series, potentially altering tissue distribution and off-target binding. Suitable for in vitro enzymatic assays, cell-based endocannabinoid level measurements, and as a reference compound for SAR expansion around the N-cyclohexyl position [1].

ACAT Inhibition Screening in Atherosclerosis Models

Deploy in biochemical and cellular ACAT assays to validate the 3,4-dimethylphenyl-tetrazole pharmacophore for cholesterol esterification inhibition. The compound serves as a starting point for medicinal chemistry optimization of ACAT inhibitors distinct from the biphenyl-tetrazole FAAH/MAGL series, enabling parallel screening in lipid metabolism and cardiovascular disease programs [2].

Anticancer Phenotypic Screening Against Colorectal and Renal Carcinoma Panels

Apply in cytotoxicity screens against HT-29 (colorectal) and TK-10 (renal) cancer cell lines, leveraging the reported 10 µM activity of close structural analogs. The compound can serve as a scaffold for developing tetrazole-urea-based anticancer agents with potential differentiation from doxorubicin's mechanism, particularly if combined with target identification efforts (e.g., kinome profiling or proteomics) .

Negative Control for MAGL-Selective or Dual FAAH-MAGL Inhibitor Programs

Where MAGL inhibition or dual FAAH-MAGL blockade is the therapeutic hypothesis (e.g., pain, neuroinflammation), this compound—with its modest FAAH selectivity and weak MAGL activity relative to dual inhibitor 27—can function as a selectivity control, helping to deconvolve FAAH-specific from MAGL-mediated effects in cellular and in vivo models [1].

Quote Request

Request a Quote for 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.